2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with the molecular formula C19H21N5O3 and a molecular weight of 367.409
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst can lead to the formation of the imidazole ring . The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the use of catalysts like methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trimethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione: A closely related compound with similar structural features.
Other substituted purino[7,8-a]imidazoles: These compounds share the core imidazole structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its propoxyphenyl group, in particular, may contribute to its unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
887697-14-5 |
---|---|
Molecular Formula |
C19H21N5O3 |
Molecular Weight |
367.409 |
IUPAC Name |
2,4,7-trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O3/c1-5-10-27-14-9-7-6-8-13(14)24-12(2)11-23-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h6-9,11H,5,10H2,1-4H3 |
InChI Key |
PNDPQJQLLBWDIR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
solubility |
not available |
Origin of Product |
United States |
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